

comparing the chemical properties of 2,4-Dinitroaniline and 2,4,6-Trinitroaniline

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Compound of Interest

Compound Name: 2,4-Dinitroaniline

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A Comparative Analysis of the Chemical Properties of **2,4-Dinitroaniline** and 2,4,6-Trinitroaniline

This guide provides a detailed comparison of the chemical properties of **2,4-Dinitroaniline** and 2,4,6-Trinitroaniline, presenting key data, experimental methodologies, and visual diagrams to support researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

2,4-Dinitroaniline and 2,4,6-Trinitroaniline (also known as Picramide) are nitrated aromatic amines. The addition of nitro groups ($-\text{NO}_2$) to the aniline backbone significantly influences their chemical characteristics, particularly their acidity, basicity, and stability. **2,4-Dinitroaniline** is a key intermediate in the production of dyes, pesticides, and pharmaceuticals.[1][2] 2,4,6-Trinitroaniline is primarily known for its use in explosive compositions.[3][4] Understanding the distinct properties of these compounds is crucial for their safe handling and effective application in research and industry.

Comparison of Physicochemical Properties

The fundamental chemical and physical properties of **2,4-Dinitroaniline** and 2,4,6-Trinitroaniline are summarized in the table below for direct comparison.

Property	2,4-Dinitroaniline	2,4,6-Trinitroaniline (Picramide)
Molecular Formula	C ₆ H ₅ N ₃ O ₄ [5]	C ₆ H ₄ N ₄ O ₆ [3]
Molecular Weight	183.12 g/mol [6]	228.12 g/mol [3]
Appearance	Yellow to orange crystalline solid.[5][7]	Yellow, orange, or red crystalline solid.[3][4]
Melting Point	176 - 188 °C[1][6]	188 - 194 °C[3][4][8]
Boiling Point	Decomposes above 300 °C.	Explodes before boiling.[4]
Water Solubility	Sparingly soluble; ~0.06 g/L at 20 °C.[1]	Insoluble.[3][4][9]
Organic Solvent Solubility	Soluble in ethanol, acetone, and chloroform.[5]	Soluble in some organic solvents.[10]
Density	~1.61 g/cm ³ [1][6]	~1.76 g/cm ³ [3][9]
Acidity (pKa of conjugate acid)	-4.53[1]	-10.23[3]
Basicity	Weaker base than aniline.[1]	Significantly weaker base than 2,4-Dinitroaniline.[11]
Stability & Reactivity	May decompose violently at high temperatures; reacts with oxidizing materials.[6][12]	Explosive by heat or shock; strong oxidizing agent; reacts vigorously with reducing agents and bases.[3][9][13]

Key Chemical Differences and Reactivity

The primary distinction between the two molecules is the presence of a third nitro group at the 6-position in 2,4,6-Trinitroaniline. This additional electron-withdrawing group has profound effects on the molecule's properties.

Acidity and Basicity: The electron-withdrawing nature of the nitro groups delocalizes the lone pair of electrons on the amino group, making them less available for protonation.[11] This effect significantly reduces the basicity of the aniline. With three nitro groups, 2,4,6-Trinitroaniline is a

considerably weaker base than **2,4-Dinitroaniline**. The pKa of the conjugate acid of 2,4,6-Trinitroaniline (-10.23) is much lower than that of **2,4-Dinitroaniline** (-4.53), indicating its extremely low basicity.^{[1][3]}

Stability and Explosive Nature: The increased number of nitro groups in 2,4,6-Trinitroaniline makes it a high-energy material. It is known to be explosive when subjected to heat or shock.^{[9][13]} In contrast, while **2,4-Dinitroaniline** can decompose violently at elevated temperatures, it is not classified as an explosive.^{[1][12]} The presence of multiple nitro groups increases the explosive tendencies of aromatic compounds, and they may detonate in the presence of a base like sodium hydroxide.^{[3][9]}

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of these compounds are based on standard laboratory techniques.

Determination of Melting Point

Methodology: Capillary melting point determination is a standard method. A small, powdered sample of the crystalline solid is packed into a thin capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.

Solubility Assessment

Methodology: To determine solubility, a known mass of the solute (e.g., **2,4-Dinitroaniline**) is added incrementally to a fixed volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is stirred continuously. The point at which no more solute dissolves, and a solid precipitate remains, indicates the saturation point. Solubility is then expressed in grams per liter (g/L) or milligrams per liter (mg/L). For sparingly soluble compounds like these, techniques such as UV-Vis spectrophotometry on the saturated solution can provide more accurate quantitative data.

pKa Determination

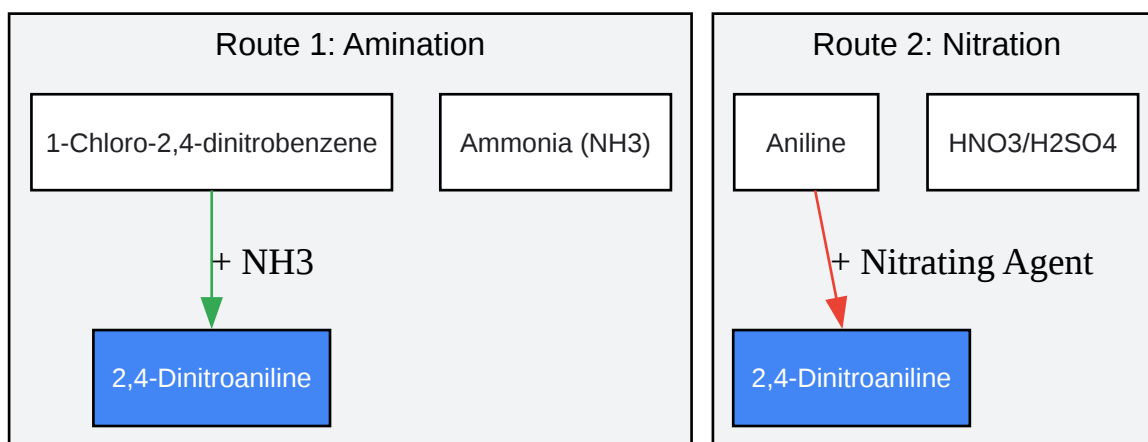
Methodology: The pKa of the conjugate acid can be determined using spectrophotometric titration. This method is suitable for compounds whose UV-Vis absorbance spectrum changes with pH. A solution of the aniline is prepared in a solvent system (often with a co-solvent like DMSO or methanol due to low water solubility). The absorbance spectrum is recorded at various pH values, achieved by adding small, precise amounts of a strong acid or base. The changes in absorbance at a specific wavelength are plotted against pH, and the pKa is determined from the inflection point of the resulting titration curve.

Visualizations

Synthesis Pathways

The following diagrams illustrate the common laboratory synthesis routes for **2,4-Dinitroaniline** and 2,4,6-Trinitroaniline.

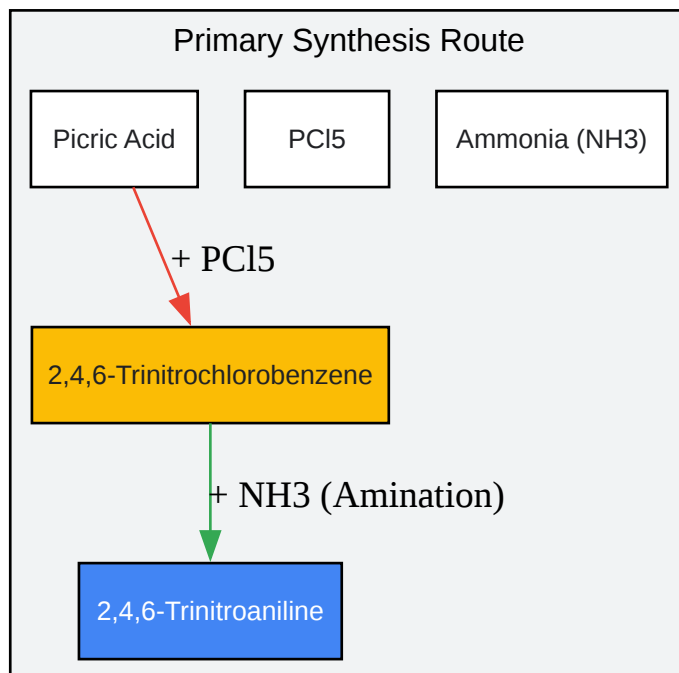
Synthesis of 2,4-Dinitroaniline



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Caption: Common synthesis routes for **2,4-Dinitroaniline**.

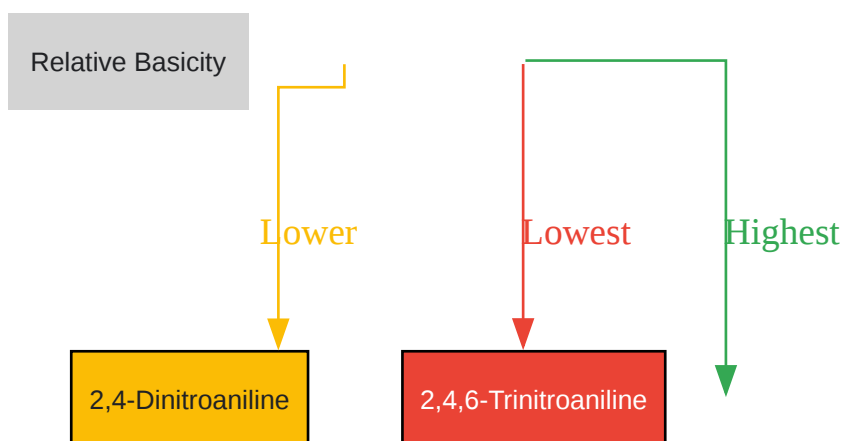
Synthesis of 2,4,6-Trinitroaniline

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Caption: Primary synthesis pathway for 2,4,6-Trinitroaniline.

Structure-Property Relationship

This diagram illustrates how the number of nitro groups affects the basicity of the aniline molecule.

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